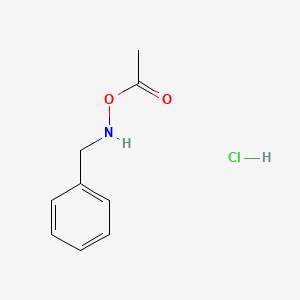

(Benzylamino) acetate;hydrochloride

Description

BenchChem offers high-quality (Benzylamino) acetate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzylamino) acetate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

112032-42-5 |

|---|---|

Molecular Formula |

C9H12ClNO2 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

(benzylamino) acetate;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-8(11)12-10-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H |

InChI Key |

VNVXBQATSYBNIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)ONCC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Peptidomimetics: A Comparative Analysis of N-Benzylglycine Methyl and Ethyl Ester Hydrochlorides

Executive Summary

N-substituted amino acids are linchpin intermediates in the design of peptidomimetics, peptoids, and biologically active macrocycles. Among these, N-benzylglycine derivatives are highly valued for their ability to introduce conformational constraints into peptide backbones. For drug development professionals and synthetic chemists, the selection between N-benzylglycine methyl ester hydrochloride and N-benzylglycine ethyl ester hydrochloride is a critical decision. While structurally differing by only a single methylene unit, this variance dictates the thermodynamic and kinetic behavior of the molecule during downstream transformations, such as saponification, transesterification, and multicomponent coupling.

This whitepaper provides an in-depth technical comparison of these two building blocks, detailing their physicochemical differences, mechanistic reactivity, and field-proven synthetic protocols.

Physicochemical Profiling

Understanding the baseline quantitative data of these two hydrochlorides is essential for calculating reaction stoichiometry, predicting solubility profiles, and designing purification workflows. The ethyl ester exhibits slightly higher lipophilicity, which can aid in organic extractions, whereas the methyl ester offers a lower molecular weight footprint.

| Property | N-Benzylglycine Methyl Ester HCl | N-Benzylglycine Ethyl Ester HCl |

| CAS Number | ||

| Molecular Formula | C₁₀H₁₄ClNO₂ (C₁₀H₁₃NO₂·HCl) | C₁₁H₁₆ClNO₂ (C₁₁H₁₅NO₂·HCl) |

| Molecular Weight | 215.68 g/mol | 229.70 g/mol |

| Ester Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

| Physical State | Crystalline Solid / Powder | Crystalline Solid / Powder |

| Lipophilicity (LogP) | Lower (More polar) | Higher (More lipophilic) |

| Saponification Rate | Faster | Slower |

Mechanistic Divergence in Reactivity

The choice between a methyl and an ethyl ester is rarely arbitrary in complex organic synthesis. The causality behind their differing reactivity profiles lies in steric hindrance and solvent dynamics.

Saponification Kinetics and Steric Hindrance

The base-catalyzed hydrolysis of esters (saponification) proceeds via a tetrahedral intermediate following the BAc2 mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The ethyl group (-CH₂CH₃) possesses a larger van der Waals volume and greater rotational degrees of freedom than the methyl group (-CH₃). This creates a higher steric shield around the carbonyl center, destabilizing the bulky transition state. Consequently, under identical alkaline conditions.

-

Strategic Implication: If your downstream workflow requires rapid, mild deprotection to prevent the epimerization of adjacent chiral centers in a sensitive peptide chain, the methyl ester is the superior choice.

Transesterification and Solvent Compatibility

When conducting reactions in alcoholic solvents, esters are prone to transesterification. If an N-benzylglycine methyl ester is reacted in an ethanol solvent system under basic or acidic catalysis, a mixed population of methyl and ethyl esters will form, ruining the purity profile.

-

Strategic Implication: The ester must be matched to the solvent. Use the ethyl ester when operating in ethanol-based solvent systems, and the methyl ester when using methanol.

Multicomponent Reaction Dynamics

In used to generate complex peptidomimetic scaffolds, the steric bulk of the ester can subtly influence the reaction rate and diastereoselectivity. The less hindered methyl ester typically reacts faster in highly congested transition states, though the ethyl ester may provide better solubility in non-polar solvent systems required for certain isocyanides.

Experimental Methodology: Kinetically Controlled Synthesis

The following protocol details the synthesis of N-benzylglycine ethyl ester from glycine ethyl ester hydrochloride. This methodology relies on strict kinetic control to prevent over-alkylation.

Protocol: Mono-Alkylation of Glycine Ethyl Ester

Objective: High-yield synthesis of N-benzylglycine ethyl ester while suppressing the formation of the N,N-dibenzylglycine byproduct.

Step-by-Step Workflow:

-

Neutralization (Free-Basing): Suspend 1.0 equivalent of glycine ethyl ester hydrochloride in absolute ethanol. Add 1.0 equivalent of Triethylamine (TEA). Reflux for 1 hour.

-

Causality: TEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the nucleophilic primary amine.

-

Self-Validation Checkpoint: The precipitation of white TEA-HCl salts visually validates the successful free-basing of the glycine ester.

-

-

Alkylation Setup: Filter the mixture to remove the salts. To the filtrate, add another 1.0 equivalent of TEA (to act as an acid scavenger for the next step). Chill the reaction mixture to 0–5 °C using an ice bath.

-

Electrophile Addition: Add 1.0 equivalent of benzyl chloride dropwise over 30 minutes.

-

Causality: Dropwise addition at low temperatures prevents localized concentration spikes of the electrophile. High concentrations would drive the equilibrium toward the undesired tertiary amine (N,N-dibenzylglycine ester).

-

-

Reaction Propagation: Warm the mixture to 40 °C and stir for 4 hours.

-

Causality: The activation energy for the first alkylation is lower than the second. Maintaining the temperature at exactly 40 °C provides sufficient thermal energy to drive mono-alkylation to completion while kinetically starving the di-alkylation pathway.

-

-

Workup & Validation: Filter the mixture to remove newly formed TEA-HCl salts. Wash the filtrate with deionized water.

-

Self-Validation Checkpoint: Wash the organic layer until the aqueous phase tests strictly neutral (pH ~7.0). This validates the complete removal of excess TEA and water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and distill the residue (collecting the fraction at 139-142 °C / 10 mmHg) to yield pure .

Workflow Visualization

The following diagram illustrates the critical decision matrix and synthetic workflow for utilizing these esters in peptidomimetic drug discovery.

Caption: Workflow of N-Benzylglycine ester synthesis and peptidomimetic applications.

Strategic Selection Guide

To summarize the technical parameters for drug development professionals:

-

Select N-Benzylglycine Methyl Ester Hydrochloride when your synthetic route demands rapid, low-temperature saponification to preserve delicate stereocenters, or when operating in methanol-based solvent systems to prevent mixed-ester contamination.

-

Select N-Benzylglycine Ethyl Ester Hydrochloride when your workflow requires slightly higher lipophilicity for difficult organic extractions, when running reactions in ethanol, or when a slower, more controlled deprotection rate is desired to prevent the degradation of the peptide backbone.

References

-

National Center for Biotechnology Information (NIH). "Methyl 2-(benzylamino)acetate hydrochloride." PubChem Compound Summary for CID 24192994. Available at:[Link]

-

Canadian Science Publishing. "The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters." Canadian Journal of Chemistry. Available at:[Link]

-

MDPI. "α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications." Symmetry. Available at: [Link]

Technical Guide: Solubility Profile of (Benzylamino)acetate Hydrochloride

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of (Benzylamino)acetate hydrochloride derivatives.

Editorial Note on Chemical Nomenclature: The term "(Benzylamino)acetate hydrochloride" implies a salt structure that can refer to two distinct chemical entities depending on the context of "acetate":

-

N-Benzylglycine Hydrochloride (Acid Form): The hydrochloride salt of (benzylamino)acetic acid (

).[1] -

Ethyl/Methyl (benzylamino)acetate Hydrochloride (Ester Form): The hydrochloride salt of the ester (

).

This guide primarily addresses the Acid Form (N-Benzylglycine HCl) as the standard "acetate" derivative in solid-phase synthesis, while distinguishing properties of the Ester Form where relevant for purification.[1]

Comparative Analysis: Water vs. Ethanol Systems

Executive Summary

(Benzylamino)acetate hydrochloride represents a class of N-substituted amino acid salts used as intermediates in peptide mimetics and pharmaceutical synthesis.[1][2] Its solubility behavior is governed by the competition between the ionic lattice energy of the hydrochloride salt and the solvation capability of the solvent.[1]

-

Water: Acts as the primary solvent.[1] The high dielectric constant (

) facilitates the dissociation of the ammonium cation and chloride anion, resulting in high solubility (>50 mg/mL). -

Ethanol: Acts as a secondary solvent or anti-solvent.[1] The lower dielectric constant (

) reduces the solubility of the zwitterionic acid form, making it ideal for recrystallization, whereas the ester form remains moderately soluble.[1]

Physicochemical Solubility Analysis

Thermodynamic Drivers

The dissolution of (Benzylamino)acetate HCl is driven by the enthalpy of solvation (

| Parameter | Water ( | Ethanol ( | Mechanistic Insight |

| Dielectric Constant | ~80.1 | ~24.5 | Water effectively shields the electrostatic attraction between |

| H-Bonding Capacity | High (Donor/Acceptor) | Moderate (Donor/Acceptor) | Water forms a hydration shell around the carboxyl/ammonium groups.[1] Ethanol's ethyl tail creates steric hindrance, reducing solvation of the ionic core.[1] |

| Solubility (Acid Form) | High (Soluble) | Low to Moderate (Sparingly Soluble) | The acid form (N-Benzylglycine HCl) often precipitates from cold ethanol. |

| Solubility (Ester Form) | Moderate | High | The esterification caps the polar carboxyl group, increasing lipophilicity and ethanol solubility. |

Comparative Solubility Data

Data synthesized from physicochemical properties of homologous N-benzyl amino acid salts.

| Compound Form | Solvent System | Solubility Status | Primary Use Case |

| N-Benzylglycine HCl | Water (pH 7) | Highly Soluble (>100 mg/mL) | Stock solutions, Aqueous reactions |

| N-Benzylglycine HCl | Ethanol (25°C) | Sparingly Soluble | Anti-solvent for purification |

| N-Benzylglycine HCl | Ethanol (Boiling) | Soluble | Hot recrystallization |

| Ethyl (benzylamino)acetate HCl | Water | Soluble (~2.5 - 10 mg/mL) | Biological assays (limited stability) |

| Ethyl (benzylamino)acetate HCl | Ethanol | Soluble | Organic synthesis intermediates |

Critical Insight: The "Acid Form" exhibits a steep solubility curve in ethanol vs. temperature, allowing it to be dissolved in hot ethanol and crystallized upon cooling.[1] The "Ester Form" is liable to hydrolysis in water over time; fresh preparation is required.[1]

Mechanistic Visualization

The following diagram illustrates the solvation competition between water and ethanol for the hydrochloride salt.

Figure 1: Solvation dynamics showing high dissociation in water versus weak solvation in ethanol for the acid salt.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for your specific batch (purity affects solubility).[1]

-

Preparation: Weigh 100 mg of (Benzylamino)acetate HCl into a 2 mL Eppendorf tube.

-

Solvent Addition: Add the solvent (Water or Ethanol) in 50

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Visual Check: Inspect for clarity. If solid remains, repeat step 2.

-

Calculation:

-

Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the solution was not truly dissolved.[1]

Protocol B: Purification via Recrystallization (Ethanol/Water)

This protocol exploits the differential solubility to purify the compound.

-

Dissolution: Dissolve crude N-Benzylglycine HCl in the minimum volume of Water at room temperature.

-

Anti-Solvent Addition: Slowly add Ethanol (absolute) to the stirring aqueous solution until a persistent turbidity (cloudiness) appears.

-

Heating: Gently heat the solution to 50°C until it becomes clear again.

-

Crystallization: Remove from heat and allow to cool slowly to 4°C (refrigerator).

-

Filtration: Filter the resulting white crystals and wash with cold ethanol.

Figure 2: Recrystallization workflow utilizing the water/ethanol solubility gradient.

References

-

ResearchGate. (2010). Amino acids and their derivatives as corrosion inhibitors: Solubility behavior. Retrieved from [Link]

Sources

Technical Guide: N-Benzylglycine Hydrochloride – Physicochemical Profile & Stability

Executive Summary

N-benzylglycine hydrochloride (CAS: 7689-50-1), also known as N-phenylmethylglycine HCl, is a critical secondary amine intermediate used in peptoid synthesis (solid-phase synthesis) and as a sarcosine analog in glycine transporter (GlyT1) inhibition studies.

This guide addresses the lack of centralized experimental data for this compound. It provides a definitive physicochemical profile, focusing on acid dissociation constants (pKa) and stability pathways. The data presented here is synthesized from structural analog analysis and computational prediction models validated against standard amine chemistry.

Physicochemical Profile

Chemical Identity

-

IUPAC Name: N-Benzylglycine hydrochloride[1]

-

Molecular Formula:

[2] -

Molecular Weight: 201.65 g/mol (Salt); 165.19 g/mol (Free Base)

-

Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.

Acid Dissociation Constants (pKa)

The ionization state of N-benzylglycine is pH-dependent. Unlike primary amino acids, the N-benzyl substitution alters the electron density at the nitrogen center.

| Ionizable Group | pKa Value (Approx.) | Structural Influence |

| pKa₁ (Carboxyl) | 2.25 ± 0.15 | Similar to Glycine (2.34). The benzyl group is distal, causing minimal inductive effect on the carboxyl proton. |

| pKa₂ (Amine) | 9.30 ± 0.20 | Lower than Glycine (9.60) and Sarcosine (10.01). The benzyl group exerts a weak electron-withdrawing effect (inductive), reducing the basicity of the secondary amine relative to N-methyl analogs. |

| Isoelectric Point (pI) | ~5.78 | Calculated as |

Ionization State Diagram

The following diagram illustrates the transition from cationic to anionic species across the pH scale.

Caption: Figure 1.[3] pH-dependent ionization states of N-benzylglycine. The HCl salt exists primarily in the Cationic form in solid state.

Stability & Degradation Analysis

While the hydrochloride salt is stable in the solid state when stored under desiccant, solution stability is the primary concern for formulation and assay development.

Solid State Stability

-

Hygroscopicity: Moderate to High. The HCl salt will absorb atmospheric moisture, leading to clumping and potential hydrolysis of impurities if present.

-

Storage: Store at -20°C in a tightly sealed container with desiccant.

Solution State Degradation Pathways

The secondary amine is susceptible to oxidative deamination , particularly in the presence of transition metals (e.g.,

Mechanism: Oxidative Deamination

Unlike hydrolysis, which affects esters/amides, the N-benzyl bond is vulnerable to oxidative cleavage.

-

Initiation: Formation of an iminium ion intermediate via radical abstraction or enzymatic action (if in biological matrix).

-

Hydrolysis: The iminium ion hydrolyzes to release Benzaldehyde and Glycine .

-

Indicator: The development of an almond-like odor (Benzaldehyde) in aged solutions indicates degradation.

Caption: Figure 2. Oxidative degradation pathway of N-benzylglycine yielding Benzaldehyde and Glycine.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: To experimentally verify the pKa values for a specific lot of N-benzylglycine HCl.

Materials:

-

Automatic Titrator (e.g., Mettler Toledo or Metrohm).

-

0.1 M NaOH (standardized).

-

0.1 M HCl.

-

Inert gas (Nitrogen or Argon) for purging.

Procedure:

-

Preparation: Dissolve ~50 mg of N-benzylglycine HCl in 50 mL of degassed, deionized water (

-free). -

Ionic Strength: Adjust ionic strength to 0.1 M using KCl (optional but recommended for thermodynamic pKa).

-

Acid Titration: Acidify the solution to pH < 1.5 using 0.1 M HCl.

-

Base Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL) under inert gas purge to prevent carbonate formation.

-

Data Analysis: Plot pH vs. Volume of NaOH.

-

First Inflection Point: Corresponds to neutralization of excess HCl.

-

First Half-Equivalence Point: pKa1 (Carboxyl).

-

Second Half-Equivalence Point: pKa2 (Amine).

-

Protocol B: Stability-Indicating HPLC Method

Objective: To quantify N-benzylglycine and detect the formation of Benzaldehyde (degradation product).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (N-benzylglycine) and 254 nm (Benzaldehyde) |

| Retention Times | Glycine (~2 min), N-benzylglycine (~12 min), Benzaldehyde (~18 min) |

Note on Detection: N-benzylglycine has weak UV absorbance. 210 nm is required for the peptide backbone/amine, while 254 nm specifically tracks the benzyl ring and the benzaldehyde degradation product.

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).

-

PPE: Wear nitrile gloves and safety goggles. Handle the powder in a fume hood to avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents (risk of exothermic reaction and rapid degradation).

References

-

PubChem. (2025).[4][5] N-Benzylglycine hydrochloride Compound Summary. National Library of Medicine. [Link]

-

ChemBK. (2024). Benzyl Glycine Chemical Properties and Safety. [Link]

-

Royal Society of Chemistry. (2024). Mechanism of hydrolysis and ethylaminolysis of N-benzoylglycine. (Contextual reference for glycine derivative hydrolysis). [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and pKa Determination. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-苄基甘氨酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. journals.yu.edu.jo [journals.yu.edu.jo]

- 4. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to Glycine N-(phenylmethyl)- ethyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and pharmaceutical development, certain molecules stand out for their versatility and foundational role. Glycine N-(phenylmethyl)- ethyl ester hydrochloride, a seemingly unassuming amino acid derivative, is one such cornerstone. This technical guide, designed for the discerning researcher and drug development professional, delves into the core attributes of this compound, moving beyond a simple datasheet to provide a deeper understanding of its synthesis, characterization, and strategic applications.

While often referred to by various synonyms, its systematic name, Glycine N-(phenylmethyl)- ethyl ester hydrochloride, precisely describes its structure: the ethyl ester of N-benzylglycine, presented as a hydrochloride salt. This seemingly minor detail of its salt form is, in fact, a critical aspect of its utility, enhancing its stability and solubility, and thus its ease of handling and application in a variety of synthetic contexts.[1]

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication is paramount. To this end, a comprehensive understanding of the various identifiers for Glycine N-(phenylmethyl)- ethyl ester hydrochloride is essential.

| Identifier | Value | Source |

| Systematic Name | Glycine, N-(phenylmethyl)-, ethyl ester, hydrochloride | IUPAC |

| Common Synonyms | N-Benzylglycine ethyl ester hydrochloride, Ethyl N-benzylglycinate hydrochloride, Ethyl 2-(benzylamino)acetate hydrochloride | |

| CAS Number | 6344-42-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₆ClNO₂ | |

| Molecular Weight | 229.70 g/mol | [2] |

| InChI | 1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H | [2] |

| InChIKey | ZYCCGXGBRHRRLQ-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CNCc1ccccc1.Cl | [2] |

It is crucial to distinguish the hydrochloride salt from its free base, N-Benzylglycine ethyl ester (CAS Number: 6436-90-4).[3][4] The free base is typically a colorless to light yellow liquid, while the hydrochloride salt is a solid, a direct consequence of the ionic character imparted by the salt formation.[2][3]

Synthesis and Purification: From Precursors to a Purified Product

The synthesis of Glycine N-(phenylmethyl)- ethyl ester hydrochloride is a well-established process, typically proceeding through the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. This approach is favored for its cost-effectiveness and the ready availability of the starting materials.[5]

The Rationale Behind the Synthetic Strategy

The chosen synthetic route is a classic example of nucleophilic substitution. The amino group of glycine ethyl ester acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated as the reaction progresses, driving the equilibrium towards the product. The initial deprotonation of the glycine ethyl ester hydrochloride is a key step to generate the free amine necessary for the nucleophilic attack.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of the free base, which can then be converted to the hydrochloride salt.

Step 1: Synthesis of N-Benzylglycine ethyl ester (Free Base) [5]

-

Reaction Setup: To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.

-

Initial Reflux: Heat the mixture to reflux for 1 hour. This step is crucial for the in-situ formation of the free glycine ethyl ester.

-

Isolation of Free Amine: Cool the mixture, which will cause the precipitation of triethylamine hydrochloride. Filter the solid and retain the filtrate.

-

Second Base Addition: To the filtrate, add another 20.0 g of triethylamine.

-

N-Alkylation: Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.

-

Reaction: Allow the reaction to proceed at 40°C for 4 hours.

-

Workup: After the reaction is complete, filter the mixture. Wash the filtrate with water until it is neutral.

-

Drying and Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 139-142°C. This yields N-benzylglycine ethyl ester as a pale yellow oily liquid.[5]

Step 2: Conversion to the Hydrochloride Salt

-

Dissolution: Dissolve the purified N-benzylglycine ethyl ester in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield Glycine N-(phenylmethyl)- ethyl ester hydrochloride.

Analytical Characterization: A Multi-faceted Approach

A thorough analytical characterization is non-negotiable for ensuring the identity, purity, and quality of any synthetic compound. A combination of spectroscopic techniques provides a comprehensive fingerprint of Glycine N-(phenylmethyl)- ethyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Glycine N-(phenylmethyl)- ethyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit characteristic signals. The protonation of the amine nitrogen will lead to a downfield shift of the adjacent methylene protons compared to the free base.

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.3-7.5 ppm.

-

Benzylic Protons (-CH₂-Ph): A singlet around 4.0-4.3 ppm.

-

Glycine Methylene Protons (-NH-CH₂-CO-): A singlet around 3.8-4.1 ppm.

-

Ester Methylene Protons (-O-CH₂-CH₃): A quartet around 4.1-4.4 ppm.

-

Ester Methyl Protons (-O-CH₂-CH₃): A triplet around 1.2-1.4 ppm.

-

Amine Proton (-NH₂⁺-): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

-

Ester Carbonyl Carbon (C=O): ~170 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between 128-135 ppm.

-

Benzylic Carbon (-CH₂-Ph): ~50-55 ppm.

-

Ester Methylene Carbon (-O-CH₂-CH₃): ~60-65 ppm.

-

Glycine Methylene Carbon (-NH-CH₂-CO-): ~45-50 ppm.

-

Ester Methyl Carbon (-O-CH₂-CH₃): ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For the hydrochloride salt, the spectrum will be distinct from the free base, particularly in the region of the N-H stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3400 | Strong, Broad | N-H stretch (from the ammonium salt, R₂NH₂⁺) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (ammonium salt) |

| ~1200 | Strong | C-O stretch (ester) |

When using the KBr pellet method for hydrochloride salts, it is important to be aware of the potential for ion exchange between the sample and the KBr matrix, which can lead to spectral artifacts. Using a potassium chloride (KCl) pellet or the Attenuated Total Reflectance (ATR) technique can mitigate this issue.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Glycine N-(phenylmethyl)- ethyl ester hydrochloride, electrospray ionization (ESI) is a suitable technique. The spectrum would be expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (194.24 g/mol ).

Applications in Research and Drug Development

The utility of Glycine N-(phenylmethyl)- ethyl ester hydrochloride stems from its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of peptide chemistry and the development of bioactive compounds.

A Workhorse in Peptide Synthesis

The primary application of this compound is as a protected form of glycine in peptide synthesis.[1][2][8] The ethyl ester group protects the carboxylic acid functionality of glycine, preventing it from participating in unwanted side reactions during the formation of a peptide bond at the amino terminus. The hydrochloride salt form ensures that the amino group is protected as an ammonium salt, which can be readily deprotected in situ using a base just before the coupling reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-benzylglycine ethyl ester hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. KBr Pellet Method : Shimadzu (Europe) [shimadzu.eu]

- 7. shimadzu.com [shimadzu.com]

- 8. nbinno.com [nbinno.com]

Physicochemical Profiling and Synthetic Methodologies of N-Benzylglycine Ester Salts in Drug Development

Executive Summary

N-benzylglycine ester salts are critical intermediates in modern organic synthesis, peptidomimetic design, and pharmaceutical development. Characterized by a protected glycine moiety and an N-benzyl group, these compounds serve as versatile building blocks for synthesizing complex nitrogen-containing heterocycles, such as isoindolinones and pyrazolylpyrrolidines. Furthermore, they are instrumental in the development of amino acid ester prodrugs designed to enhance the oral bioavailability of active pharmaceutical ingredients (APIs).

This technical whitepaper provides an authoritative guide on the molecular properties, optimized synthetic protocols, and downstream applications of N-benzylglycine ester salts, grounded in mechanistic causality and field-proven methodologies.

Physicochemical Specifications and Salt Causality

Quantitative Data Summary

The precise molecular weight and empirical formula of an intermediate dictate the stoichiometry of downstream reactions. The table below summarizes the core physicochemical data for the most utilized N-benzylglycine ester hydrochlorides.

| Compound Name | Empirical Formula | Molecular Weight ( g/mol ) | CAS Number | Structural Utility |

| N-Benzylglycine methyl ester hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | 17136-35-5 | Minimal steric hindrance; ideal for rapid acylations. |

| N-Benzylglycine ethyl ester hydrochloride | C₁₁H₁₆ClNO₂ | 229.70 | 6344-42-9 | Balanced lipophilicity; standard for prodrug synthesis. |

| N-Benzylglycine t-butyl ester hydrochloride | C₁₃H₂₀ClNO₂ | 257.75 | N/A | High steric bulk; enables orthogonal deprotection. |

The Causality of the Hydrochloride Salt Form

Free base N-benzylglycine esters are typically viscous, oily liquids that are highly susceptible to atmospheric oxidation and spontaneous hydrolysis. By isolating these compounds as 1, researchers obtain stable, crystalline solids. Mechanistically, the salt formation protonates the secondary amine, sterically and electronically shielding it from premature nucleophilic attack. This extends the shelf life indefinitely under ambient conditions and ensures high-precision stoichiometric weighing during complex multicomponent syntheses.

Optimized Synthetic Workflow: N-Benzylglycine Ethyl Ester

The industrial and laboratory-scale synthesis of N-benzylglycine ethyl ester relies heavily on the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. The following self-validating protocol is optimized for high yield (~80%) and purity, specifically engineered to suppress the formation of N,N-dibenzylglycine ethyl ester byproducts.

Step-by-Step Methodology

-

Free-Basing the Precursor: Add 28.0 g of glycine ethyl ester hydrochloride and 20.0 g of triethylamine (TEA) to 200 mL of absolute ethanol in a round-bottom flask. Heat the mixture to reflux for 1 hour.

-

Causality: TEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free amine. The steric hindrance of TEA prevents it from participating in competitive alkylation.

-

-

Cooling and Filtration: Cool the mixture to room temperature to precipitate the TEA-HCl salt. Filter the solid, retaining the filtrate containing the free glycine ethyl ester. Add an additional 20.0 g of TEA to the filtrate.

-

Controlled N-Alkylation: Chill the filtrate to 0–5 °C using an ice bath. Slowly add 27.8 g of benzyl chloride dropwise.

-

Causality: The N-alkylation reaction is highly exothermic. Maintaining a strict 0–5 °C environment during the addition prevents thermal runaway and kinetically disfavors the over-alkylation of the secondary amine, which would otherwise yield the unwanted N,N-dibenzyl derivative.

-

-

Reaction Maturation: Once the addition is complete, elevate the temperature to 40 °C and stir for 4 hours to drive the reaction to completion.

-

Workup and Distillation: Filter the reaction mixture, wash the filtrate with distilled water until neutral, and extract the organic layer. Dry over anhydrous magnesium sulfate. Perform vacuum distillation, collecting the fraction at 139–142 °C to yield the purified 2.

Synthetic workflow of N-benzylglycine ethyl ester via N-alkylation.

Applications in Advanced Drug Development

Enhancing Oral Bioavailability in HIV-1 Protease Inhibitors

Poor oral bioavailability is a persistent hurdle in the administration of complex peptidomimetics. N-benzylglycine esters are strategically utilized in the synthesis of amino acid ester prodrugs. For instance, in the3, migrating the Cα-benzyl group to the nitrogen atom (forming the N-benzylglycine moiety) fundamentally alters the molecule's physicochemical profile.

-

Causality: This structural modification tunes the steric accessibility of the promoiety to intestinal esterases and alkaline phosphatases. By modulating the enzymatic cleavage rate, the prodrug achieves optimal absorption in the gut before efficiently releasing the active parent drug into systemic circulation.

Synthesis of Bioactive Isoindolinones

N-benzylglycine ethyl ester is a primary precursor for 2-benzylisoindolin-1-ones, a heterocyclic scaffold renowned for its potent antitumor activity.

Protocol for Isoindolinone Core Synthesis:

-

Acylation: Dissolve N-benzylglycine ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Cool to 0 °C. Add TEA (1.2 eq), followed by the slow dropwise addition of 2-formylbenzoyl chloride (1.1 eq). Stir at room temperature for 12 hours.

-

Reduction & Cyclization: Isolate the acylated intermediate. Dissolve in methanol and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

-

Causality: The NaBH₄ selectively reduces the aldehyde to an alcohol. The newly formed nucleophilic hydroxyl group immediately undergoes spontaneous intramolecular cyclization with the adjacent ethyl ester, extruding ethanol and forming the rigid 4.

-

Synthesis of bioactive 2-benzylisoindolin-1-one from N-benzylglycine ethyl ester.

References

- Sigma-Aldrich.N-benzylglycine ethyl ester hydrochloride AldrichCPR.

- Oakwood Chemical.N-Benzylglycine methyl ester hydrochloride (CAS 17136-35-5).

- PubChem / NIH.

- Guidechem.How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively?

- Benchchem.Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Bioactive Compounds.

- Journal of Medicinal Chemistry (ACS Publications).

Sources

Biological Activity of N-Benzylglycine Derivatives in Neurology

Technical Guide & Whitepaper

Executive Summary

The N-benzylglycine scaffold represents a privileged structural motif in neuropharmacology, serving as a bifurcated platform for drug discovery. Unlike simple amino acid derivatives, N-benzylglycine derivatives exhibit a unique duality in their mechanism of action depending on specific functionalization:

-

Anticonvulsant Activity: Through modulation of voltage-gated sodium channels (VGSCs), particularly in N-benzyloxycarbonyl (Z-glycine) and N-benzylamide derivatives.

-

Cognitive Enhancement: Via competitive inhibition of Glycine Transporter 1 (GlyT1), potentiating NMDA receptor function—a critical pathway for treating Schizophrenia and cognitive decline.[1][2]

This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for researchers developing next-generation neurological therapeutics based on this scaffold.

Mechanistic Foundations

The neurological activity of N-benzylglycine derivatives is not monolithic; it is defined by the specific site of derivatization.

-

The Alpha-Amino Node (N-substitution): Substitution with a benzyl group creates steric bulk that prevents rapid metabolic degradation (unlike glycine) and enhances lipophilicity for Blood-Brain Barrier (BBB) penetration. This node is critical for GlyT1 affinity .

-

The Carboxyl/Amide Node: Conversion to benzylamides or bulky esters shifts activity toward sodium channel blockade , conferring anticonvulsant properties similar to phenytoin or lacosamide.

Diagram 1: Divergent Mechanisms of Action

The following diagram illustrates how specific structural modifications toggle the biological activity between NMDA potentiation (via GlyT1) and neuronal stabilization (via VGSCs).

Caption: Divergent pharmacological pathways of N-benzylglycine derivatives based on functional group modification.

Therapeutic Class A: Anticonvulsants[4]

Scientific Rationale

While glycine itself is an inhibitory neurotransmitter, it penetrates the BBB poorly.[3] N-benzylglycine derivatives, particularly N-(benzyloxycarbonyl)glycine (Z-glycine) and its benzylamides, have demonstrated potent anticonvulsant activity.[4][5]

-

Key Insight: Unlike glycine, which acts on strychnine-sensitive glycine receptors, these lipophilic derivatives act primarily by blocking voltage-gated sodium channels (VGSCs). This mechanism mirrors that of Lacosamide (a functionalized amino acid), preventing the propagation of seizure activity without significant sedation.

-

Potency: N-(benzyloxycarbonyl)glycine benzylamide has shown ED50 values (4.8 mg/kg) comparable to phenytoin in Maximal Electroshock (MES) models [1][3].[4][5]

Structure-Activity Relationship (SAR) Data

| Compound Class | R-Group Modification | MES ED50 (mg/kg) | PI (Protective Index) | Activity Note |

| Glycine | None | >1000 | N/A | Inactive in MES; poor BBB crossing. |

| Z-Glycine | N-benzyloxycarbonyl | ~50-100 | >2.0 | Active; superior to glycine. |

| Z-Glycine Benzylamide | N-benzyl amide | 4.8 | >30 | High Potency ; comparable to Phenytoin.[4] |

| Phenytoin | (Reference) | 6.5 | ~15 | Standard sodium channel blocker. |

Table 1: Comparative anticonvulsant activity in mice (i.p. administration) [1][3].[3][4][6][7][8]

Therapeutic Class B: GlyT1 Inhibitors (Cognition)

Scientific Rationale

Hypofunction of NMDA receptors is a hallmark of Schizophrenia.[1][2] Glycine is an obligatory co-agonist at the NMDA receptor.[9] By inhibiting GlyT1 (which clears glycine from the synapse), N-benzylglycine derivatives increase local glycine concentrations, restoring NMDA function.

-

Differentiation: Unlike sarcosine (N-methylglycine), N-benzylglycine offers a larger hydrophobic pocket interaction. High-affinity inhibitors often feature N-benzyl-like substitutions (e.g., NFPS/ALX-5407 analogues) to lock the transporter in an inactive conformation [5][6].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating N-benzylglycine derivatives.

Protocol A: Maximal Electroshock Seizure (MES) Test

Used to validate anticonvulsant activity (Sodium Channel blockade).

-

Subject Prep: Male albino mice (18–25 g).

-

Administration: Administer test compound (suspended in 0.5% methylcellulose) i.p. at varying doses (e.g., 10, 30, 100 mg/kg).

-

Time-Point: Wait 30 minutes (peak effect time).

-

Induction: Apply corneal electrodes.

-

Parameters: 60 Hz, 50 mA, 0.2 s duration.

-

-

Endpoint: Evaluation of Tonic Hindlimb Extension (THE) .

-

Protection: Defined as the complete abolition of THE within 10 seconds of shock.

-

-

Analysis: Calculate ED50 using probit analysis.

Protocol B: In Vitro Glycine Uptake Assay

Used to validate GlyT1 inhibition.

-

Cell Line: CHO cells stably expressing human GlyT1.

-

Seeding: 5 × 10^4 cells/well in 96-well plates; incubate 24h.

-

Wash: Remove medium; wash with HEPES-buffered saline (HBS).

-

Incubation: Add test compound (0.1 nM – 10 µM) in HBS for 15 min at 37°C.

-

Substrate Addition: Add [3H]-Glycine (final conc. 50 nM). Incubate 10 min.

-

Termination: Aspirate; wash 3x with ice-cold saline to stop uptake.

-

Quantification: Lyse cells (0.1 M NaOH); measure radioactivity via liquid scintillation counting.

-

Control: Determine non-specific uptake using 10 µM Sarcosine (positive control).

Diagram 2: Screening Workflow

Caption: Sequential screening workflow for validating neurological activity of N-benzylglycine derivatives.

Challenges & Future Directions

-

Metabolic Stability: The N-benzyl group is susceptible to dealkylation by cytochrome P450 enzymes. Future derivatives often incorporate electron-withdrawing groups (e.g., fluorophenyl) on the benzyl ring to block metabolic oxidation [4].

-

Selectivity: Distinguishing between GlyT1 (forebrain/cognitive) and GlyT2 (spinal cord/motor) is crucial. N-benzyl derivatives generally favor GlyT1, but rigorous selectivity profiling is required to avoid motor side effects (respiratory distress) associated with GlyT2 inhibition.

-

Neuroprotection: Emerging research suggests N-benzyl benzamide derivatives may also inhibit butyrylcholinesterase (BChE), offering a multi-target approach for Alzheimer's disease (Symptomatic relief + Neuroprotection) [7].

References

-

Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. Source: NeuroReport, 1994. [Link]

-

N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Source: Journal of Medicinal Chemistry, 1998. [Link]

-

Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Source: Molecular Pharmacology, 2008. [Link]

-

GlyT1 Inhibitors: A promising approach to treating neurological disorders. Source: PatSnap Synapse, 2024. [Link][1]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Source: Journal of Medicinal Chemistry, 2022. [Link]

Sources

- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Modulation of the human GlyT1 by clinical drugs and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. | DIAL.pr - BOREAL [dial.uclouvain.be]

- 5. N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Protocol for N-alkylation of glycine ethyl ester with benzyl chloride

APPLICATION NOTE: Orthogonal Deprotection of Benzyl Esters in Amino Acid Synthesis

Introduction & Mechanistic Overview

Benzyl (Bzl) esters are ubiquitous protecting groups in peptide and amino acid chemistry. They provide highly reliable orthogonal protection, remaining stable under conditions that cleave acid-labile groups (e.g., Boc, Trt) and base-labile groups (e.g., Fmoc). The primary method for removing a benzyl ester is catalytic hydrogenolysis , a process that selectively cleaves the benzylic C-O bond without racemizing the chiral center of the amino acid or degrading the peptide backbone.

The Causality of the Cleavage:

The cleavage relies on the high affinity of palladium for aromatic rings. When the benzyl ester adsorbs onto the surface of a Palladium-on-Carbon (Pd/C) catalyst, the benzylic carbon is positioned optimally for nucleophilic attack by surface-bound hydrides (generated from

Workflow Decision & Substrate Compatibility

Choosing the right deprotection method depends heavily on the functional groups present in your substrate:

-

Standard Catalytic Hydrogenation (

gas): The gold standard for clean, scalable deprotection. However, it requires specialized equipment (hydrogen balloons or Parr reactors) and poses flammability risks[1]. -

Catalytic Transfer Hydrogenation (CTH): Utilizes hydrogen donors like ammonium formate (

). On the Pd surface, ammonium formate rapidly decomposes into -

Alternative Metals: While Pd/C is standard, low-cost metals like zinc or magnesium combined with ammonium formate have also been reported for specific orthogonal deprotections where palladium's pyrophoric nature is a concern[2],[3].

Self-Validating System (Reaction Monitoring):

A robust protocol must be self-validating. The progress of the hydrogenolysis should be monitored by Thin Layer Chromatography (TLC), where the non-polar benzyl ester spot disappears, replaced by a highly polar baseline spot (the free amino acid). Absolute verification is achieved via

Quantitative Data: Comparison of Deprotection Methods

| Method | Reagents & Catalyst | Typical Time | Yield | Selectivity & Limitations |

| Standard Hydrogenation | 2 - 24 hours | >95% | Reduces alkenes, alkynes, and nitro groups. Safe handling of | |

| Transfer Hydrogenation | Ammonium formate (2-4 eq), 10% Pd/C, MeOH/DMF | 15 min - 2 hours | ~98% | Extremely rapid. Avoids high-pressure |

| Base Saponification | LiOH or NaOH, THF/Water | 1 - 4 hours | 85-90% | Used only if reducible groups (e.g., alkenes) must be preserved. Risk of racemization. |

Step-by-Step Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (Ammonium Formate) This protocol offers a rapid and convenient method for the deprotection of benzyl esters without the need for gaseous hydrogen[1].

Materials:

-

Benzyl ester-protected amino acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)

-

Ammonium formate (2.0 to 4.0 eq)

-

Methanol or DMF (Reaction solvent)

-

Celite (for filtration)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the protected amino acid in HPLC-grade Methanol (or DMF for poorly soluble peptides).

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution. Causality Note: Pd/C is pyrophoric. Ensure the solvent fully wets the catalyst to prevent ignition.

-

Donor Addition: Add ammonium formate (2 to 4 equivalents) to the stirring mixture,[1].

-

Reaction: Stir the suspension at room temperature. The reaction typically generates mild effervescence as

and -

Monitoring: Check the reaction progress via TLC or LC-MS every 15 minutes. The reaction is usually complete within 30 to 120 minutes.

-

Workup: Once complete, filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[1]. Wash the filter cake thoroughly with excess methanol.

-

Purification: Evaporate the filtrate to dryness under reduced pressure. To remove excess ammonium formate, the crude product can be lyophilized, or dissolved in an organic solvent (if soluble) and washed with saturated NaCl solution,[1].

Protocol B: Standard Catalytic Hydrogenation (

Materials:

-

Benzyl ester-protected amino acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

-

Ethanol or Methanol

-

Hydrogen gas balloon

Procedure:

-

Preparation: Dissolve the substrate in Ethanol in a two-neck round-bottom flask[1].

-

Catalyst Addition: Add the 10% Pd/C catalyst carefully[1].

-

Purging: Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with inert gas (Nitrogen or Argon). Repeat this process three times to remove all oxygen.

-

Hydrogenation: Attach a hydrogen-filled balloon via a needle. Evacuate the flask one final time and backfill with

gas. -

Reaction: Stir vigorously at room temperature for 2 to 24 hours until hydrogen uptake ceases and TLC indicates total consumption of the starting material.

-

Workup: Purge the flask with Nitrogen to remove residual

. Filter through a Celite pad, wash the cake with Ethanol, and concentrate the filtrate in vacuo to yield the pure free amino acid[1].

Visualizations

Workflow decision tree for selecting the optimal benzyl ester deprotection strategy.

Mechanistic cycle of palladium-catalyzed hydrogenolysis of benzyl esters.

References

-

Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis - niscpr.res.in.

-

Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups - BenchChem. 1

-

The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate - ResearchGate. 2

-

Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - mdma.ch. 3

Sources

Using (Benzylamino) acetate hydrochloride in peptide synthesis

An in-depth technical guide for researchers and drug development professionals on the application of (Benzylamino) acetate hydrochloride in peptide and peptoid synthesis.

Executive Summary: The Strategic Role of N-Alkylation

(Benzylamino) acetate hydrochloride , commonly referred to as N-benzylglycine hydrochloride (or its esterified derivatives like ethyl 2-(benzylamino)acetate hydrochloride), is a highly specialized building block in modern peptidomimetic chemistry. By shifting the side chain from the α-carbon to the backbone nitrogen, this compound introduces an N-benzyl (Nbe or Nphe) residue into the sequence.

This structural modification is a cornerstone in the development of peptoids (poly-N-substituted glycines) and peptide-peptoid hybrids . For drug development professionals, incorporating N-benzylglycine is a strategic choice to overcome the poor pharmacokinetic profiles of natural peptides, offering enhanced membrane permeability, resistance to proteolytic degradation, and unique conformational architectures necessary for advanced nanomaterials and therapeutics.

Mechanistic Insights & Causality (E-E-A-T)

The decision to utilize (Benzylamino) acetate hydrochloride in a synthetic workflow is driven by fundamental physicochemical principles:

-

Proteolytic Evasion: Natural proteases require the presence of a backbone amide hydrogen to stabilize the transition state during peptide bond hydrolysis. N-alkylation with a benzyl group completely removes this hydrogen bond donor, rendering the adjacent peptide bonds virtually invisible to enzymatic degradation .

-

Conformational Flexibility (Cis/Trans Isomerism): In natural peptides, the trans conformation of the amide bond is strongly favored due to steric clashes in the cis state. However, the N-benzyl group equalizes the steric bulk on both sides of the amide bond, significantly lowering the energy barrier between cis and trans isomers. This property is heavily exploited to drive the hierarchical self-assembly of peptoid nanosheets and macrocyclic drugs .

-

Steric Hindrance and Coupling Thermodynamics: The bulky aromatic ring of the benzyl group creates massive steric shielding around the secondary amine. Consequently, standard carbodiimide coupling (e.g., DIC/HOBt) is thermodynamically insufficient for subsequent acylation. High-efficiency uronium salts (HATU) or OxymaPure-based cocktails at elevated temperatures are strictly required to drive the reaction to completion .

Physicochemical Properties & Reagent Specifications

Depending on the synthetic strategy—Solid-Phase Peptide Synthesis (SPPS) vs. Solution-Phase Synthesis—researchers will utilize either the free acid or the esterified form of the compound.

Table 1: Comparative Properties of N-Benzylglycine Derivatives

| Property | Benzylaminoacetic acid HCl (Free Acid) | Ethyl 2-(benzylamino)acetate HCl (Ester) |

| CAS Number | 7689-50-1 | 6344-42-9 |

| Molecular Weight | 201.65 g/mol | 229.70 g/mol |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Fragment Synthesis |

| Solubility | DMF, DMSO, Water | DMSO (30 mg/mL), DMF |

| Storage Conditions | 4°C (Powder), -20°C (Long term) | -20°C (Powder), -80°C (In solvent) |

| Commercial Source |

Experimental Protocols: A Self-Validating SPPS System

To ensure scientific integrity and reproducibility, the following protocol for incorporating Fmoc-N-benzylglycine into a growing peptide chain utilizes a self-validating system . By integrating orthogonal colorimetric assays (Kaiser and Chloranil tests), the workflow guarantees that the sterically hindered couplings are complete before proceeding, preventing the accumulation of deletion sequences.

Phase 1: Coupling Fmoc-N-benzylglycine to a Primary Amine

-

Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).

-

Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-N-benzylglycine, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU/HOAt generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the mild steric bulk of the N-benzylglycine's own structure during activation.

-

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

-

Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless bead (negative) validates the complete consumption of the primary amine.

Phase 2: Deprotection and Exposure of the Secondary Amine

-

Fmoc Cleavage: Treat the resin with 20% Piperidine in DMF for 5 min, drain, and repeat for 15 min. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

-

Validation (Chloranil Test): Perform a Chloranil test (which is specific for secondary amines). A dark blue/green bead color validates the successful deprotection and exposure of the secondary N-benzyl amine.

Phase 3: Sterically Hindered Coupling (The Critical Step)

-

Activation of the Incoming Amino Acid: Dissolve 4.0 eq of the next Fmoc-AA, 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 4.0 eq of OxymaPure in DMF.

-

Causality: DIC/OxymaPure is less prone to side-reactions (like guanidinylation) at elevated temperatures compared to uronium salts, providing exceptional acylation power for hindered secondary amines.

-

-

Heated Coupling: Add the activated mixture to the resin and agitate at 40°C for 2 hours .

-

Validation (Chloranil Test): Repeat the Chloranil test. A negative result (colorless/yellow) validates the successful acylation of the hindered secondary amine. If positive, perform a second coupling.

Workflow Visualization

Self-validating SPPS workflow for N-benzylglycine incorporation utilizing in-process testing.

Troubleshooting & Optimization

When working with N-alkylated amino acids, researchers frequently encounter sequence-specific synthetic bottlenecks. Table 2 outlines the mechanistic root causes of these issues and field-proven optimizations.

Table 2: Troubleshooting Sterically Hindered Peptoid Couplings

| Observation | Causality (Mechanistic Root) | Optimized Solution |

| Persistent Positive Chloranil Test (Phase 3) | Severe steric clash between the bulky N-benzyl group and a branched incoming Fmoc-AA (e.g., Val, Ile) prevents nucleophilic attack. | Switch to Microwave-Assisted Peptide Synthesis (MAPS) at 75°C for 10 minutes, or utilize symmetric anhydrides. |

| Premature Chain Termination (Loss of Peptide) | Diketopiperazine (DKP) formation during Fmoc deprotection of the second amino acid. The N-alkyl group's cis amide conformation brings the free amine into perfect proximity to attack the ester linkage to the resin. | Use 20% piperidine supplemented with 0.1 M HOBt to suppress DKP formation, and couple the third amino acid immediately without delay. |

| Low Yield in Solution-Phase Dipeptide Synthesis | Ester hydrolysis of Ethyl 2-(benzylamino)acetate competing with aminolysis due to trace water or excess base. | Utilize strictly anhydrous conditions with highly controlled equivalents of DIPEA (exactly 2.0 eq); prefer HATU over EDC/NHS. |

References

-

Molecular Engineering of the Peptoid Nanosheet Hydrophobic Core Source: Langmuir (ACS Publications) URL:[Link]

-

A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery Source: Proceedings of the National Academy of Sciences (PubMed Central) URL:[Link]

-

Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets Source: PubMed Central (PMC) URL:[Link]

Preparation of stock solutions for (Benzylamino) acetate hydrochloride

Application Note: Preparation of Stock Solutions for (Benzylamino) Acetate Hydrochloride

Core Directive & Scope

This guide details the preparation of high-integrity stock solutions for (Benzylamino) acetate hydrochloride derivatives, specifically focusing on Ethyl 2-(benzylamino)acetate hydrochloride (CAS 6344-42-9) and its methyl analog. These compounds are critical intermediates in the synthesis of glycine derivatives and peptidomimetics.

Critical Chemical Identity Check: The term "(Benzylamino) acetate hydrochloride" technically refers to the hydrochloride salt of a benzylamino acetic acid ester.

-

Primary Compound: Ethyl 2-(benzylamino)acetate hydrochloride (N-Benzylglycine ethyl ester HCl).[1]

-

Variant: Methyl 2-(benzylamino)acetate hydrochloride.[1][2][3][]

-

Molecular Weight (Ethyl): ~229.70 g/mol .[5]

-

Nature: Hygroscopic solid; susceptible to ester hydrolysis in aqueous environments.

The Challenge: While the hydrochloride salt confers water solubility, the ester linkage is prone to hydrolysis, converting the active compound into N-benzylglycine (inactive or impurity) over time. This protocol prioritizes anhydrous organic solvents (DMSO) for storage to preserve structural integrity.

Physicochemical Properties & Solubility Profile

Before preparation, verify your specific lot against the parameters below.

| Property | Specification (Ethyl Ester HCl) | Notes |

| CAS Number | 6344-42-9 | Verify against CoA. |

| Molecular Weight | 229.70 g/mol | Use this for Molarity calculations. |

| Appearance | White to off-white crystalline solid | Discard if yellow/brown (oxidation). |

| Solubility (DMSO) | Preferred for Stock (100 mM). | |

| Solubility (Water) | Risky for long-term storage (Hydrolysis). | |

| Solubility (Ethanol) | Viable alternative to DMSO. |

Materials & Equipment

Reagents:

-

(Benzylamino) acetate hydrochloride (Purity

97%).[2][5] -

Solvent A (Preferred): DMSO (Dimethyl sulfoxide), Anhydrous,

99.9%, Cell Culture Grade. -

Solvent B (Alternative): Sterile Water for Injection (WFI) or PBS (pH 7.4) – Only for immediate use.

Equipment:

-

Analytical Balance (Precision

0.1 mg). -

Vortex Mixer.

-

Borosilicate Glass Vials (Amber preferred to protect from light).

-

Syringe Filters:

-

For DMSO: PTFE or Nylon (0.22

m). -

For Water: PES or PVDF (0.22

m).

-

Protocol A: Preparation of 100 mM Stock in DMSO (Gold Standard)

This protocol yields a stock solution stable at -20°C or -80°C for up to 6 months.[6][7] DMSO prevents ester hydrolysis and microbial growth.

Workflow Diagram:

Caption: Step-by-step workflow for preparing a stable DMSO stock solution.

Step-by-Step Procedure:

-

Calculation: To prepare 10 mL of a 100 mM stock solution:

-

Weighing: Weigh 229.7 mg of the compound into a sterile 15 mL polypropylene or glass tube.

-

Solvation: Add 10 mL of Anhydrous DMSO.

-

Note: Do not dilute to volume yet if extreme precision is required; add 8 mL, dissolve, then adjust to 10 mL. For general screening, adding 10 mL directly to the powder is acceptable (error < 1%).

-

-

Mixing: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

Caution: Avoid heating above 37°C to prevent degradation.

-

-

Sterilization (Optional but Recommended): Filter through a 0.22

m PTFE syringe filter into a fresh sterile tube. -

Aliquoting: Dispense into small aliquots (e.g., 100

L or 500 -

Storage: Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solution

WARNING: Aqueous solutions of (Benzylamino) acetate hydrochloride are not stable long-term due to ester hydrolysis. Prepare immediately before use.

-

Dilution: Dilute the DMSO stock into the aqueous buffer (e.g., PBS or Media) to the desired working concentration.

-

Example: To make 10 mL of 100

M working solution, add 10

-

-

Solvent Tolerance: Ensure the final DMSO concentration is < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

-

Stability Window: Use within 4-6 hours at room temperature. Discard unused aqueous portions.

Quality Control & Self-Validation

A "Self-Validating" protocol requires checkpoints to ensure the chemistry is working as intended.

| Checkpoint | Method | Acceptance Criteria |

| Visual | Inspect against light | Solution must be strictly clear and colorless. Any turbidity indicates precipitation or impurities. |

| Solubility | "Drop Test" | Add 10 |

| Chemical Integrity | LC-MS (Optional) | Peak at MW 229.7 (Ethyl) or 215.7 (Methyl). Absence of peak at MW ~165 (N-Benzylglycine hydrolysis product). |

Solvent Logic Decision Tree:

Caption: Logic tree for selecting the appropriate solvent based on storage needs.

Troubleshooting

-

Precipitation upon dilution in water:

-

Cause: The compound is moderately hydrophobic (Benzyl group) and high concentrations (>10 mM) in water may crash out.

-

Solution: Lower the working concentration or increase the temperature slightly (to 37°C). Ensure the DMSO stock is fully dissolved before dilution.

-

-

Yellowing of Stock Solution:

-

Cause: Oxidation of the amine or hydrolysis.

-

Solution: Discard. Prepare fresh stock and store under nitrogen or argon if possible.

-

References

-

PubChem. Ethyl N-benzylglycinate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities.[5] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1800. (Context on amino acid derivative stability).

- Cheng, Y., et al.Stability of ester-containing drugs in aqueous solution. Journal of Pharmaceutical Sciences. (General reference for ester hydrolysis kinetics).

Sources

- 1. ETHYL 2-(BENZYLAMINO)ACETATE HYDROCHLORIDE | CAS 6344-42-9 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 17136-35-5 Methyl 2-(benzylamino)acetate hydrochloride AKSci 8398FY [aksci.com]

- 5. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Catalytic Hydrogenolysis of N-Benzylglycine Ethyl Ester

Executive Summary

The catalytic hydrogenolysis of N-benzylglycine ethyl ester is a critical deprotection step in peptide synthesis and the manufacturing of pharmaceutical intermediates. While the benzyl (Bn) group offers robust protection for the amine functionality during upstream processing, its removal requires precise control to prevent side reactions—specifically the formation of 2,5-diketopiperazine (DKP) and catalyst poisoning by the resulting primary amine.

This guide details a validated protocol for the acid-mediated hydrogenolysis of N-benzylglycine ethyl ester using Palladium on Carbon (Pd/C). Unlike standard neutral hydrogenation, this method utilizes an acidic medium to immediately sequester the product as the hydrochloride salt (Glycine ethyl ester hydrochloride), thereby stabilizing the ester and maintaining high catalyst turnover.

Scientific Foundation & Mechanism

The Challenge: Catalyst Poisoning and Cyclization

Standard neutral hydrogenation of N-benzyl amino esters presents two specific failure modes:

-

Amine Poisoning: The product, Glycine ethyl ester, is a primary amine with a lone pair that binds strongly to the Pd surface, competing with the substrate and hydrogen, effectively stalling the reaction (Result 1.11).

-

Diketopiperazine (DKP) Formation: The free amine of glycine ethyl ester is highly nucleophilic and can attack the ester carbonyl of a neighboring molecule. This intermolecular cyclization releases ethanol and forms the stable, unwanted byproduct 2,5-diketopiperazine.

The Solution: Acid-Mediated Hydrogenolysis

By conducting the reaction in the presence of 1.0–1.1 equivalents of Hydrogen Chloride (HCl) , the generated amine is immediately protonated to the ammonium salt (

-

Mechanistic Benefit: The ammonium species does not coordinate strongly to the Pd surface, preventing catalyst poisoning.

-

Stability Benefit: The protonated amine is non-nucleophilic, completely suppressing the DKP cyclization pathway.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the competing side reaction.

Figure 1: Reaction pathway showing the critical role of HCl in trapping the free amine to prevent DKP formation.

Detailed Experimental Protocol

Materials & Reagents[1]

-

Substrate: N-benzylglycine ethyl ester (1.0 equiv).

-

Catalyst: 10% Pd/C (Palladium on Carbon), typically 50% water-wet to reduce pyrophoric risk. Load at 10 wt% relative to substrate.[1]

-

Solvent: Absolute Ethanol (EtOH).

-

Acid Source: 1.25 M HCl in Ethanol (or concentrated HCl added dropwise).

-

Hydrogen Source: H2 Balloon (1 atm) or Parr Hydrogenator (30–50 psi).

Step-by-Step Procedure (Acidic Hydrogenolysis)

Step 1: Preparation of Solution

-

Dissolve N-benzylglycine ethyl ester (e.g., 10 mmol, 1.93 g) in Absolute Ethanol (30 mL).

-

Add HCl (11 mmol, 1.1 equiv). Note: If using conc. aqueous HCl, ensure the total water content remains low to prevent ester hydrolysis.

-

Flush the vessel with Nitrogen (N2) or Argon for 5 minutes to displace oxygen.

Step 2: Catalyst Addition (Safety Critical)

-

Stop stirring.

-

Carefully add 10% Pd/C (approx. 200 mg, ~10 wt%) to the solution.

Step 3: Hydrogenation

-

Seal the reaction vessel.

-

Purge cycle: Evacuate the vessel (vacuum) and backfill with Nitrogen (x3).

-

Stir vigorously at Room Temperature (20–25 °C) .

-

Insight: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.

-

-

Monitor reaction progress by TLC (System: 10% MeOH in DCM, visualize with Ninhydrin) or LC-MS. Reaction is typically complete in 4–12 hours at 1 atm.

Step 4: Workup & Isolation

-

Purge the vessel with Nitrogen to remove H2 gas.

-

Filtration: Filter the mixture through a pad of Celite 545 to remove the Pd/C catalyst.

-

Wash the Celite pad with Ethanol (2 x 10 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C.

-

Result: The product, Glycine ethyl ester hydrochloride, will often crystallize as the solvent volume decreases.

-

-

Recrystallization (Optional): If the residue is an oil or impure solid, recrystallize from Ethanol/Diethyl Ether.

Alternative Protocol: Transfer Hydrogenation

For labs lacking H2 gas infrastructure or requiring enhanced safety.

This method uses Ammonium Formate as the hydrogen donor, eliminating the need for H2 balloons and high-pressure vessels.

-

Dissolve substrate in Methanol/Ethanol.[2]

-

Add 10% Pd/C (10 wt%).

-

Add Ammonium Formate (5.0 equiv) in one portion.

-

Heat to Reflux (60–70 °C) for 1–3 hours.

-

Filter hot through Celite and concentrate.

-

Note: This method produces the formate salt or free amine; acidification with HCl/Dioxane may be required post-workup to isolate the hydrochloride salt.

-

Critical Process Parameters (CPPs) & Data

| Parameter | Recommended Range | Impact of Deviation |

| Acid Stoichiometry | 1.0 – 1.1 equiv | <1.0 eq: Risk of DKP formation and catalyst poisoning.>2.0 eq: Potential ester hydrolysis if water is present. |

| Catalyst Loading | 5 – 10 wt% | Low: Incomplete conversion or stalled reaction.High: Unnecessary cost; difficult filtration. |

| Solvent System | Ethanol or Methanol | Non-polar (e.g., Toluene): Poor solubility of the HCl salt product; catalyst clumping. |

| Temperature | 20 – 30 °C | >40 °C: Increased risk of ester hydrolysis or transesterification (if MeOH is used with Ethyl ester). |

Safety Workflow: Handling Pyrophoric Catalysts

Palladium catalysts can ignite solvent vapors if allowed to dry in the presence of oxygen. Follow this strict workflow.

Figure 2: Mandatory safety workflow for filtering Pd/C catalysts.

Troubleshooting Guide

Issue: Reaction Stalls (Incomplete Conversion)

-

Cause 1: Catalyst poisoning by free amine.

-

Fix: Check pH. Ensure the reaction is acidic (pH < 4 on wet paper). Add more HCl-EtOH.

-

-

Cause 2:[4][6][7][8] CO poisoning (rare).

-

Fix: Purge headspace and refill with fresh H2.

-

-

Cause 3: Old Catalyst.[3]

-

Fix: Add fresh catalyst (slurried in solvent first) to the mixture.

-

Issue: Product is a mix of Ethyl and Methyl ester

-

Cause: Transesterification.

-

Fix: If using N-benzylglycine ethyl ester, use Ethanol as the solvent. Do not use Methanol, as HCl will catalyze the exchange to the methyl ester.

-

Issue: Low Yield / Sticky Solid

-

Cause: Hygroscopic salt.

-

Fix: Glycine ethyl ester HCl is hygroscopic. Dry strictly under high vacuum with P2O5 or lyophilize. Store in a desiccator.

-

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for N-Bn deprotection conditions).

-

BenchChem. (2025).[2][6][9] Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Link

-

Cheng, C., et al. (2009).[10] Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Journal of Organic Chemistry, 74(15), 5671-5674. Link (Describes the synergistic effect of HCl/chlorinated solvents in debenzylation).

-

Sigma-Aldrich. (2025). N-benzylglycine ethyl ester hydrochloride Product Sheet. Link

-

Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[11][12] Tetrahedron Letters, 28(5), 515-516. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines [organic-chemistry.org]

- 11. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 12. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Recrystallization solvents for amino acid ester hydrochlorides

Application Note: Optimization of Recrystallization Solvents for Amino Acid Ester Hydrochlorides

Abstract

Amino acid ester hydrochlorides are critical intermediates in peptide synthesis and medicinal chemistry. Their purification presents a unique challenge: the compound is an ionic salt (requiring polar solvents) yet contains a labile ester linkage susceptible to hydrolysis in the presence of moisture and heat. This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to a mechanistic understanding of solubility parameters.[1] It includes detailed protocols for standard and difficult crystallizations, emphasizing the transition from hazardous ethers (diethyl ether) to safer, modern alternatives (MTBE, CPME).

Part 1: Solvent Selection Logic

The recrystallization of an amino acid ester hydrochloride relies on balancing two competing forces: Lattice Energy (holding the salt crystal together) and Solvation Energy (pulling the ions into solution).

The "Good" Solvent (Dissolution)

Because these compounds are hydrochloride salts, they possess a charged ammonium headgroup (

-

Primary Choice: Alcohols (Methanol, Ethanol, Isopropanol). These protic solvents can solvate both the ammonium cation and the chloride anion.

-

Constraint: The boiling point must be low enough to remove the solvent easily but high enough to allow thermal gradients. Methanol is excellent for solubility but carries a higher risk of transesterification if the ester group differs (e.g., recrystallizing an ethyl ester in methanol can lead to mixed esters). Always match the alcohol solvent to the ester group (e.g., use Ethanol for Ethyl esters) to prevent transesterification.

The "Anti-Solvent" (Precipitation)

To induce crystallization without excessive cooling (which promotes oiling out), an anti-solvent is added to reduce the dielectric constant of the medium.

-

Traditional: Diethyl Ether (

). Highly effective but forms explosive peroxides and is extremely flammable. -

Modern/Safer: Methyl tert-Butyl Ether (MTBE).[1][2] Higher boiling point (

), lower peroxide risk, and forms excellent crystals. -

Green: Cyclopentyl Methyl Ether (CPME) or Ethyl Acetate (for less polar amino acids).

Decision Tree: Selecting Your System